5-Bromo-2-chloro-6-methoxyquinoline-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-6-methoxyquinoline-3-carbonitrile typically involves the reaction of 2-chloro-6-methoxyquinoline-3-carbonitrile with bromine under controlled conditions . The reaction is carried out in a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the selective bromination at the 5-position of the quinoline ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-6-methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield quinoline derivatives with various functional groups at the 5- and 2-positions .
Scientific Research Applications
5-Bromo-2-chloro-6-methoxyquinoline-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxyquinoline-3-carbonitrile: Lacks the bromine atom at the 5-position.
5-Bromo-2-chloroquinoline-3-carbonitrile: Lacks the methoxy group at the 6-position.
6-Methoxyquinoline-3-carbonitrile: Lacks both the bromine and chlorine atoms.
Uniqueness
5-Bromo-2-chloro-6-methoxyquinoline-3-carbonitrile is unique due to the presence of both bromine and chlorine atoms, as well as the methoxy group, which confer distinct chemical properties and reactivity . These features make it a valuable compound for various research applications and the synthesis of novel derivatives .
Properties
CAS No. |
948294-04-0 |
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Molecular Formula |
C11H6BrClN2O |
Molecular Weight |
297.53 g/mol |
IUPAC Name |
5-bromo-2-chloro-6-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6BrClN2O/c1-16-9-3-2-8-7(10(9)12)4-6(5-14)11(13)15-8/h2-4H,1H3 |
InChI Key |
BEBXRVDHZDWBDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C(=C2)C#N)Cl)Br |
Origin of Product |
United States |
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